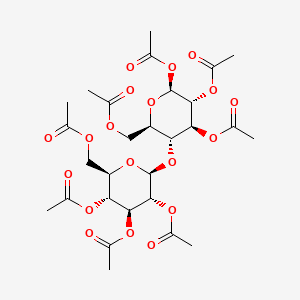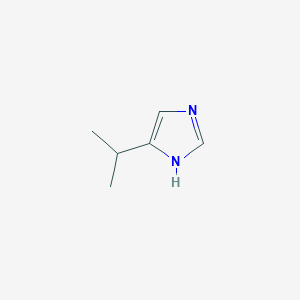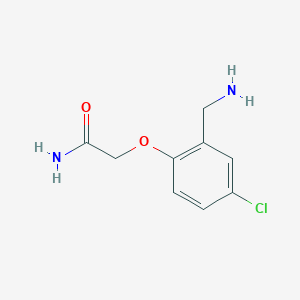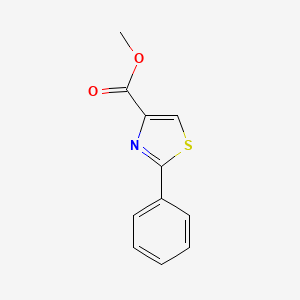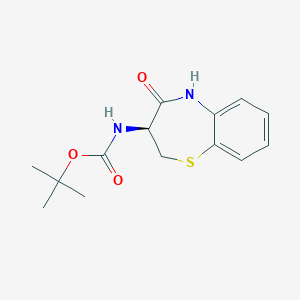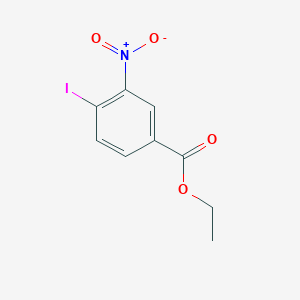
1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene
Descripción general
Descripción
1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene, also known as 1-ethynyl-4-phenyl-1,2-diphenylethynylbenzene, is an aromatic compound with a unique structure and properties. It is a highly substituted benzene derivative with a triple bond between two phenyl groups and an ethynyl group. This compound has been of interest to researchers due to its potential applications in organic synthesis and medicinal chemistry. In
Aplicaciones Científicas De Investigación
Bergman Cyclization and Phenyl-Shifted Products
- Bergman Cyclization : The heating of compounds like 1,2-bis(phenylethynyl)benzene, closely related to 1-ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene, results in products through Bergman cyclization and phenyl shifting. This reaction, occurring at high temperatures, forms different phenylnaphthalenes, revealing insights into steric repulsion and benzyne stability in isomerizations, significant in various chemical environments including combustion and pyrolysis (Lewis & Matzger, 2005).
Organometallic Chemistry and Sensing Applications
- PtII6 Nanoscopic Cages : A study demonstrated the synthesis of an organometallic building block incorporating Pt-ethynyl functionality. The resulting prisms exhibit fluorescence quenching in the presence of picric acid, a component of explosives, suggesting potential applications in selective sensing at the ppb level (Samanta & Mukherjee, 2013).
Polymerization and Material Science
- Polymerization with Transition Metal Catalysts : Different catalysts can control the polymerization of o-diethynylbenzene and its derivatives, leading to structurally diverse polymers. These polymers contain various structural units like indene-type structures and trisubstituted benzene units, showcasing the versatility of these compounds in creating complex polymeric materials (Zhang, Shiotsuki, & Masuda, 2006).
Photophysics and Electron Delocalization
- Electron Delocalization : The study of compounds such as 1,4-bis(2-[4-tert-butylperoxycarbonylphenyl]ethynyl)benzene, related to the queried compound, reveals significant delocalization of electron density over the pi-system, leading to shifts in vibrational frequencies. These insights are pivotal in understanding the photophysical properties of these materials (Polyansky et al., 2005).
Chemical Synthesis and Functionalization
- Synthesis of Derivatives : Research on synthesizing derivatives of 1,4-bis(2-ethynyl-3-thienyl)benzene, which share structural similarities with the queried compound, demonstrates the potential for functionalizing these molecules with various groups like oligo(ethyleneglycol) chains. Such modifications are crucial for developing materials with specific physical and chemical properties (Toyota et al., 2011).
Propiedades
IUPAC Name |
1-ethynyl-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-20-8-10-22(11-9-20)14-15-24-18-16-23(17-19-24)13-12-21-6-4-3-5-7-21/h1,3-11,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKWYZWPWUMWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475767 | |
| Record name | 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene | |
CAS RN |
474458-61-2 | |
| Record name | 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



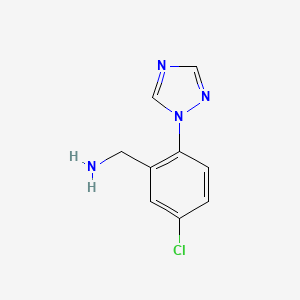


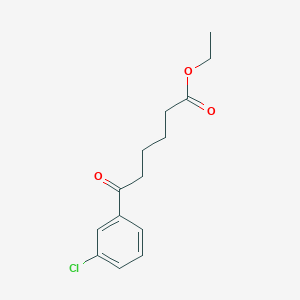
![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)
